![molecular formula C28H34O2 B14561032 Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- CAS No. 61907-78-6](/img/structure/B14561032.png)
Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is a complex organic compound characterized by its aromatic benzene ring structure substituted with ethoxyphenyl and methylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethoxyphenyl and methylethyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxyl or hydroxyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂ gas, Pd/C catalyst, elevated pressure.
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, Br₂/FeBr₃ for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nitration produces nitro derivatives.
Scientific Research Applications
Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The ethoxyphenyl and methylethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Similar structure but with tert-butyl groups instead of ethoxyphenyl and methylethyl groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Contains ethane and methyl groups as substituents.
Uniqueness
Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is unique due to the presence of ethoxyphenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61907-78-6 |
|---|---|
Molecular Formula |
C28H34O2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1,3-bis[2-(4-ethoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C28H34O2/c1-7-29-25-16-12-21(13-17-25)27(3,4)23-10-9-11-24(20-23)28(5,6)22-14-18-26(19-15-22)30-8-2/h9-20H,7-8H2,1-6H3 |
InChI Key |
HLZUCTOCOXMGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate](/img/structure/B14560950.png)
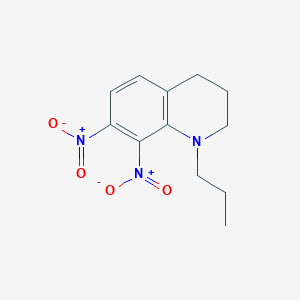
![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)
![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
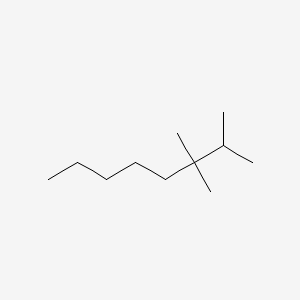
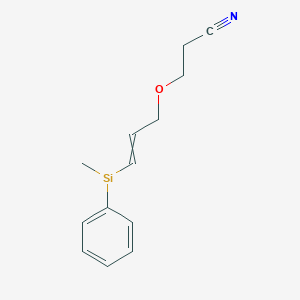
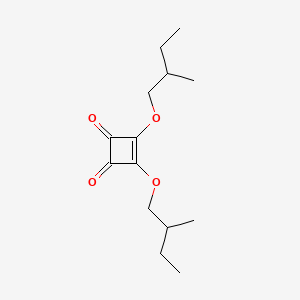


![Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14561017.png)
![2-{1-[4-(Dimethylamino)butan-2-yl]-1H-inden-3-yl}ethan-1-ol](/img/structure/B14561023.png)
![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
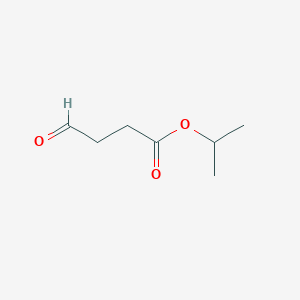
![2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile](/img/structure/B14561041.png)
